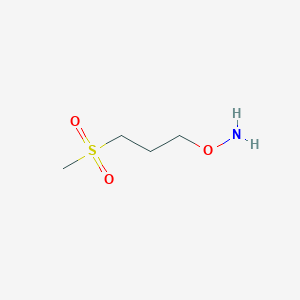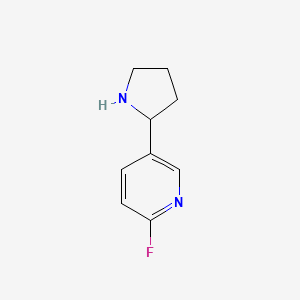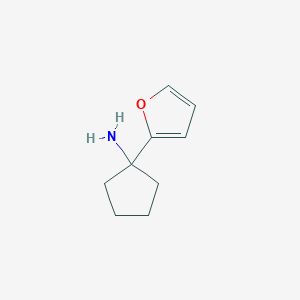
1-(Furan-2-yl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-yl)cyclopentan-1-amine is an organic compound that features a furan ring attached to a cyclopentane ring with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Furan-2-yl)cyclopentan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of bio-platform molecules such as furfural. This process typically uses catalytic systems under mild conditions to achieve high selectivity and low energy consumption . Another method involves the reaction of alk-1-ynyl-oxiranes in the presence of p-toluenesulfonic acid and methanol, which leads to the formation of furan derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes that utilize renewable biomass as feedstock. This approach not only ensures a sustainable supply of raw materials but also reduces the reliance on fossil resources .
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include furanones, tetrahydrofuran derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Furan-2-yl)cyclopentan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the production of pharmaceuticals, resins, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Furfurylamine: Another furan derivative with an amine group, used in similar applications.
2-Furoic acid: A furan derivative with a carboxylic acid group, used in the synthesis of various organic compounds.
Uniqueness
1-(Furan-2-yl)cyclopentan-1-amine is unique due to its combination of a furan ring and a cyclopentane ring with an amine group. This unique structure imparts specific chemical and biological properties that distinguish it from other furan derivatives .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(furan-2-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C9H13NO/c10-9(5-1-2-6-9)8-4-3-7-11-8/h3-4,7H,1-2,5-6,10H2 |
InChI Key |
KNFQAFZSOPKOBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



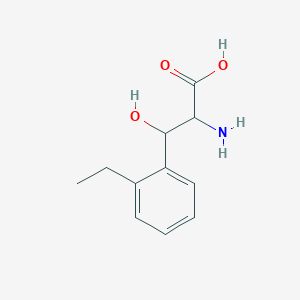



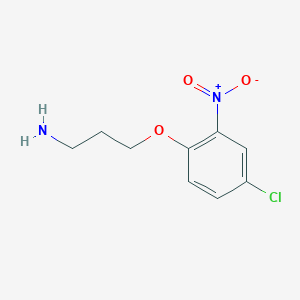
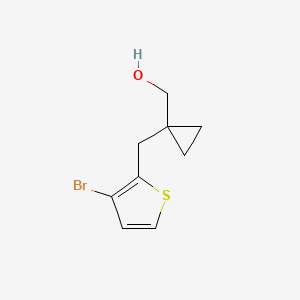
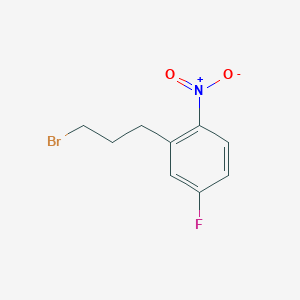
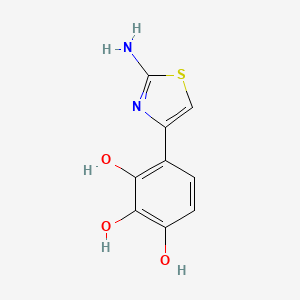
![C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine](/img/structure/B13603134.png)
